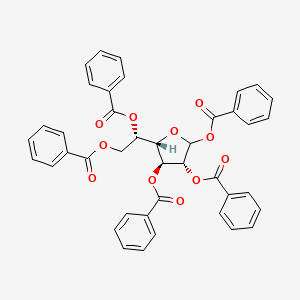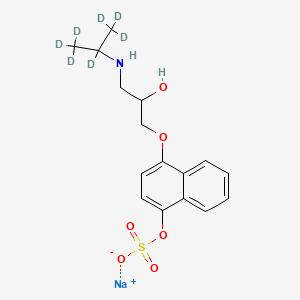
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol is a complex organic compound characterized by its unique structure, which includes benzyl, methyl, and tert-butyldimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Amino Alcohol: The protected phenol is then reacted with benzylmethylamine in the presence of a suitable catalyst to form the amino alcohol.
Deprotection: The final step involves the removal of the tert-butyldimethylsilyl protecting groups using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Benzyl(methyl)amino)-1-phenylethanol: Lacks the tert-butyldimethylsilyl groups, resulting in different chemical properties and reactivity.
2-(Benzyl(methyl)amino)-1-(3,4-dihydroxyphenyl)ethanol: Contains hydroxyl groups instead of tert-butyldimethylsilyl groups, affecting its stability and solubility.
Uniqueness
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanol is unique due to the presence of tert-butyldimethylsilyl groups, which provide increased stability and protection to the phenyl ring. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C28H47NO3Si2 |
|---|---|
分子量 |
501.8 g/mol |
IUPAC名 |
2-[benzyl(methyl)amino]-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanol |
InChI |
InChI=1S/C28H47NO3Si2/c1-27(2,3)33(8,9)31-25-18-17-23(19-26(25)32-34(10,11)28(4,5)6)24(30)21-29(7)20-22-15-13-12-14-16-22/h12-19,24,30H,20-21H2,1-11H3 |
InChIキー |
INDZXAHOPYWHJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(CN(C)CC2=CC=CC=C2)O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


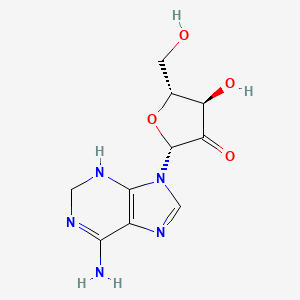

![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
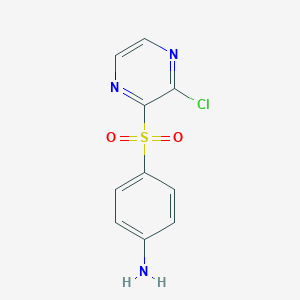
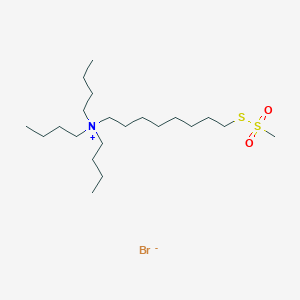
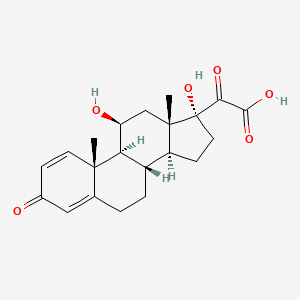
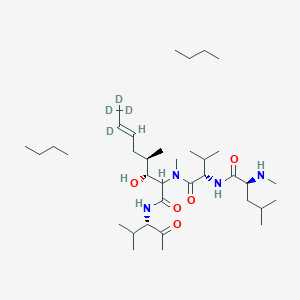
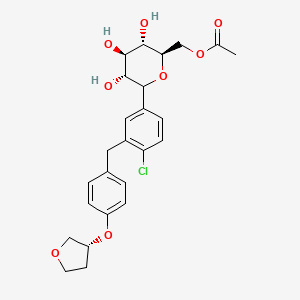
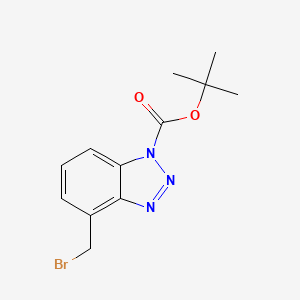
![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
